molecular formula C18H23N3O4 B558302 L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)- CAS No. 20898-44-6

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

Cat. No. B558302
CAS RN: 20898-44-6
M. Wt: 345,4 g/mole
InChI Key: OUHPNBGKEMHUCQ-HNNXBMFYSA-N
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Description

“L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-” is a heterocyclic organic compound . Its IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid . It has a molecular weight of 345.39 and a molecular formula of C18H23N3O4 .


Molecular Structure Analysis

The compound’s canonical SMILES is CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O . The InChI Key is OUHPNBGKEMHUCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 572.1ºC at 760mmHg and a melting point of 181-184ºC . Its density is 1.2g/cm³ . It has 6 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

  • Metabolism and Physiological Effects Research

    • Field : Nutrition and Metabolism .
    • Application : Histidine is an essential amino acid in mammals, fish, and poultry. It has a significant role in metabolism and physiological effects in humans and different animal species .
    • Methods : This information is obtained through a systematic review following the guidelines of PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) .
    • Results : In humans, dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption. In rats, histidine supplementation increases food intake. It also provides neuroprotection at an early stage and could protect against epileptic seizures. In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects. In fish, dietary histidine may be one of the most important factors in preventing cataracts. In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .
  • Synthesis of Silver Nanoparticles

    • Field : Nanotechnology .
    • Application : L-Histidine is used in the microwave-assisted synthesis of silver nanoparticles .
    • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The synthesized silver nanoparticles exhibit enhanced photocatalytic activity under visible light and effectual antibacterial performance .
  • Ergogenic Supplements

    • Field : Sports Nutrition .
    • Application : Amino acids and amino acid derivatives, including histidine derivatives, have been commercially used as ergogenic supplements .
    • Methods : These supplements are typically consumed orally in the form of capsules or powders. They are often taken before, during, or after physical activities .
    • Results : They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Peptide Synthesis

    • Field : Biochemistry .
    • Application : Histidine derivatives like “1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine” are used in peptide synthesis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The synthesized peptides can be used in various biochemical and pharmaceutical applications .
  • Ergogenic Supplements

    • Field : Sports Nutrition .
    • Application : Amino acids and amino acid derivatives, including histidine derivatives, have been commercially used as ergogenic supplements .
    • Methods : These supplements are typically consumed orally in the form of capsules or powders. They are often taken before, during, or after physical activities .
    • Results : They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Peptide Synthesis

    • Field : Biochemistry .
    • Application : Histidine derivatives like “1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine” are used in peptide synthesis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The synthesized peptides can be used in various biochemical and pharmaceutical applications .

properties

IUPAC Name

(2S)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPNBGKEMHUCQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885154
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

CAS RN

20898-44-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
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Record name N-((1,1-Dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-histidine
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Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-
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Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-(tert-butoxycarbonyl)-L-histidine
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Record name N-((1,1-DIMETHYLETHOXY)CARBONYL)-1-(PHENYLMETHYL)-L-HISTIDINE
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